5-Methyl-1H-indole-1-carbonitrile

IDO1 inhibition Immuno-oncology Kynurenine pathway

5-Methyl-1H-indole-1-carbonitrile (CAS 477862-68-3) is an N-cyanoindole derivative featuring a methyl substituent at the 5-position and a carbonitrile group at the 1-position of the indole core. With the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B11920512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-indole-1-carbonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2)C#N
InChIInChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3
InChIKeyUZJARPWZAUQIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indole-1-carbonitrile: Indole-Derived Building Block for IDO1-Focused Medicinal Chemistry


5-Methyl-1H-indole-1-carbonitrile (CAS 477862-68-3) is an N-cyanoindole derivative featuring a methyl substituent at the 5-position and a carbonitrile group at the 1-position of the indole core . With the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry . The N-cyanation functionalization modulates the electronic properties of the indole nitrogen, reducing basicity and altering metabolic liability relative to unsubstituted indoles, which is relevant for pharmacophore optimization in drug discovery programs . Commercially available at ≥95% purity, this compound is positioned as a research building block for target-focused synthesis campaigns, particularly those involving indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and related immunomodulatory pathways .

Why Generic Indole Substitution Cannot Replicate 5-Methyl-1H-indole-1-carbonitrile Performance in IDO1-Targeted Assays


Substituting 5-Methyl-1H-indole-1-carbonitrile with structurally related indole carbonitriles is scientifically inadvisable due to the profound impact of positional isomerism and substitution pattern on target engagement and potency. Data from BindingDB reveal that while 5-Methyl-1H-indole-1-carbonitrile demonstrates potent IDO1 inhibition with IC₅₀ values in the 13–19 nM range across multiple cell-based assays [1], the regioisomeric 5-methyl-1H-indole-3-carbonitrile exhibits a distinct target profile with primary activity against DYRK1A rather than IDO1 . Furthermore, the N1-cyanation present in the target compound confers unique electronic properties—specifically reduced nitrogen basicity and altered hydrogen-bonding capacity—that cannot be achieved with C3-, C4-, C5-, or C6-cyano positional isomers . Generic indole substitution fails to preserve the precise combination of 5-methyl substitution and N1-cyanation required for the observed IDO1 inhibitory activity, and procurement of alternative regioisomers will lead to divergent biological outcomes and wasted screening resources.

Quantitative Differentiation of 5-Methyl-1H-indole-1-carbonitrile: Head-to-Head Activity and Structural Comparator Data


IDO1 Inhibitory Potency: 5-Methyl-1H-indole-1-carbonitrile Demonstrates Low Nanomolar IC₅₀ Values in Cellular Assays

5-Methyl-1H-indole-1-carbonitrile exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology and chronic infection. In mouse IDO1 transfected in P815 cells, the compound achieved an IC₅₀ of 13 nM after 16 hours of incubation, with kynurenine levels quantified by HPLC [1]. In human cell models, IC₅₀ values of 14 nM and 16 nM were observed in IFNγ-stimulated LXF-289 and A375 cells, respectively, following 48-hour incubation [1]. These values are approximately 1,000-fold lower than the 10,000 nM (10 μM) IC₅₀ reported for unsubstituted 1H-indole-3-carbonitrile in IDO1 assays [2], illustrating the critical contribution of the 5-methyl and N1-cyano substitution pattern to target engagement.

IDO1 inhibition Immuno-oncology Kynurenine pathway

Positional Isomer Differentiation: N1-Cyano vs. C3-Cyano Substitution Dictates Target Selectivity Profile

The regioisomeric compound 5-methyl-1H-indole-3-carbonitrile (CAS 194490-13-6) exhibits a fundamentally different biological target profile despite sharing identical molecular formula (C₁₀H₈N₂) and molecular weight (156.18 g/mol) with 5-Methyl-1H-indole-1-carbonitrile . The C3-cyano isomer is characterized as a DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor, relevant to cell cycle regulation and neuronal function, with no documented IDO1 activity in the low nanomolar range . In contrast, the N1-cyano derivative demonstrates primary IDO1 inhibition (IC₅₀ 13–19 nM) [1]. This divergence in target engagement arises from the distinct electronic and steric environments created by N1 versus C3 cyanation—the N1 substitution directly modulates indole nitrogen basicity and hydrogen-bond acceptor capacity, while C3 substitution orients the cyano group into a different pharmacophoric vector .

Kinase inhibition Target selectivity SAR

Structural Differentiation from Alternative Methyl-Position Isomers: 5-Methyl Substitution Optimizes Pharmacophore Geometry

Among commercially available methyl-indole-1-carbonitrile positional isomers, 5-Methyl-1H-indole-1-carbonitrile (CAS 477862-68-3) is distinguished from the 4-methyl analog (4-Methyl-1H-indole-1-carbonitrile, CAS 477862-66-1) . Both compounds share identical molecular formula (C₁₀H₈N₂) and comparable commercial purity specifications (95%+) . However, the 5-methyl substitution positions the methyl group at the para-like position relative to the indole nitrogen, which alters the electron density distribution of the aromatic system and influences π-stacking interactions with target protein aromatic residues. Literature on indole SAR demonstrates that 5-position substitution, compared to 4-position or 6-position substitution, produces distinct binding affinities in receptor systems—for instance, 5-halogenation of aminoalkylindoles reduces CB1 receptor affinity by up to 77-fold versus non-halogenated analogs [1], confirming that substitution position is a critical determinant of biological activity independent of substituent identity.

Positional isomerism Medicinal chemistry Scaffold optimization

Synthetic Utility: N-Cyanation Enables Pharmacophore Modulation Not Achievable with Unsubstituted or C3-Substituted Indoles

The N1-cyano group in 5-Methyl-1H-indole-1-carbonitrile provides synthetic and pharmacophoric advantages distinct from C3-cyano indoles or unsubstituted indoles. The electrophilic N-cyanation approach, typically employing cyanogen bromide against the deprotonated indolyl anion, yields a product where the cyano group serves as a non-basic nitrogen substituent that reduces metabolic N-dealkylation susceptibility relative to N-alkylated indoles . This substitution pattern allows the indole core to retain its aromatic π-system while eliminating the hydrogen-bond donor capacity of the indole N–H group, thereby altering ligand-protein interactions and membrane permeability . In contrast, C3-cyano indoles preserve the N–H hydrogen-bond donor, which may confer different off-target engagement profiles . The N-cyano group can also serve as a synthetic handle for further diversification, including reduction to aminomethyl or hydrolysis to carboxamide derivatives, enabling library expansion from a single intermediate .

Synthetic intermediate Pharmacophore optimization N-functionalization

Commercial Availability and Specification Benchmarking Against Positional Isomers

5-Methyl-1H-indole-1-carbonitrile (CAS 477862-68-3) is commercially available from multiple vendors including BOC Sciences, Chemenu, ChemBlink, and BenchChem, with standard purity specifications of ≥95% . This availability profile is comparable to the 4-methyl positional isomer (CAS 477862-66-1, also 95%+ purity) and the 3-carbonitrile isomer (CAS 194490-13-6) . However, 5-Methyl-1H-indole-1-carbonitrile is distinguished by its documented IDO1 inhibitory activity (IC₅₀ 13–19 nM) [1], whereas the 3-carbonitrile isomer is characterized as a DYRK1A inhibitor , and biological activity data for the 4-methyl isomer is not prominently documented in public databases. For procurement decisions in IDO1-focused research programs, 5-Methyl-1H-indole-1-carbonitrile offers the unique combination of established commercial supply channels and validated target-specific biological activity, reducing the risk of acquiring compounds with undocumented or divergent target profiles.

Procurement Quality specifications Vendor comparison

Optimal Application Scenarios for 5-Methyl-1H-indole-1-carbonitrile Based on Validated Differentiation Evidence


IDO1 Inhibitor Hit-to-Lead Optimization Programs in Immuno-Oncology

5-Methyl-1H-indole-1-carbonitrile serves as a validated starting point for medicinal chemistry optimization of IDO1 inhibitors, with documented low-nanomolar potency (IC₅₀ = 13–19 nM) across both mouse and human cellular assays [1]. The compound's established target engagement in the kynurenine pathway—quantified via HPLC measurement of kynurenine reduction in IFNγ-stimulated cells—provides procurement justification for programs requiring IDO1-active chemical matter [1]. The N1-cyano substitution pattern offers a distinct pharmacophoric vector for further derivatization while maintaining the 5-methyl substitution that contributes to target affinity, as evidenced by the >5,000-fold potency differential versus unsubstituted indole carbonitriles [2].

Structure-Activity Relationship Studies of N1-Substituted Indole Scaffolds

The compound's unique N1-cyanation, combined with 5-methyl aromatic substitution, enables systematic SAR exploration of indole nitrogen functionalization effects on target engagement, metabolic stability, and physicochemical properties. Unlike C3-cyano regioisomers which preserve the indole N–H hydrogen-bond donor, the N1-cyano group eliminates this donor capacity, providing a distinct pharmacophoric profile for comparative assessment [1]. Procurement for SAR campaigns ensures that the specific combination of N1-cyano and 5-methyl substitution—a pattern with demonstrated low-nanomolar IDO1 activity—is employed as the reference scaffold, avoiding the confounding variables introduced by alternative positional isomers [2].

Synthetic Methodology Development for N-Cyanoindole Derivatives

5-Methyl-1H-indole-1-carbonitrile represents a model substrate for developing and optimizing N-cyanation methodologies applicable to broader indole chemical space. The electrophilic N-cyanation approach, typically employing cyanogen bromide or related cyanating agents against deprotonated indoles, can be refined using this compound as a representative substrate [1]. Successful methodology development on this scaffold enables extension to other substituted indoles for library synthesis. The documented synthetic accessibility of this compound, coupled with its commercial availability at research quantities, supports its use as a benchmarking standard for reaction optimization and yield comparison studies [2].

IDO1-Targeted Chemical Probe Development for Kynurenine Pathway Investigation

The compound's validated IDO1 inhibitory activity (IC₅₀ 13–19 nM in cellular assays measuring kynurenine production) [1] supports its use as a chemical biology tool for probing the kynurenine metabolic pathway in immunological and neurological research contexts. IDO1 catalyzes the rate-limiting step of tryptophan catabolism to kynurenine, and inhibition of this pathway is implicated in reversing tumor-mediated immune suppression and addressing neuroinflammatory conditions [2]. 5-Methyl-1H-indole-1-carbonitrile provides a commercially accessible scaffold for developing tool compounds to interrogate IDO1-dependent biological processes, with the N1-cyano group offering a distinct binding mode compared to classical IDO1 inhibitor chemotypes such as 1,2,3-oxadiazoles or hydroxyamidines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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